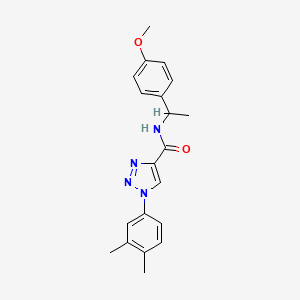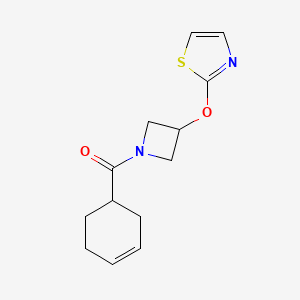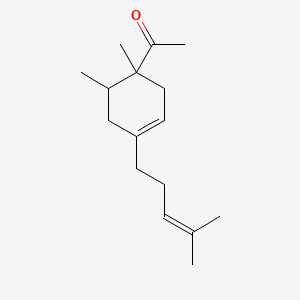![molecular formula C22H19FN2O2 B2788396 N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-phenylacetohydrazide CAS No. 331461-71-3](/img/structure/B2788396.png)
N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-phenylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-phenylacetohydrazide is a chemical compound that is widely used in scientific research. This compound is also known as FBMTPH and has a molecular formula of C21H19FN2O2. FBMTPH is a hydrazone derivative that has been used in various studies due to its unique chemical properties.
作用机制
The mechanism of action of FBMTPH is not fully understood. However, it is believed that FBMTPH exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, FBMTPH has been shown to induce cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
FBMTPH has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, FBMTPH has been shown to induce cell cycle arrest in cancer cells. Furthermore, FBMTPH has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
实验室实验的优点和局限性
One of the major advantages of using FBMTPH in lab experiments is its unique chemical properties. This compound has been shown to have anti-cancer properties, which makes it an ideal candidate for cancer research. Additionally, FBMTPH is relatively easy to synthesize, which makes it a cost-effective compound for lab experiments. However, one of the limitations of using FBMTPH in lab experiments is the lack of knowledge regarding its mechanism of action.
未来方向
There are several future directions for research on FBMTPH. One potential direction is to investigate the potential of FBMTPH as an anti-cancer agent in combination with other drugs. Additionally, further studies are needed to elucidate the mechanism of action of FBMTPH. Furthermore, future studies could investigate the potential of FBMTPH in other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, FBMTPH is a chemical compound that has been widely used in scientific research due to its unique chemical properties. This compound has been shown to have anti-cancer properties and has been used in various studies to investigate its potential as an anti-cancer agent. Additionally, FBMTPH has several biochemical and physiological effects, including the inhibition of cell growth and proliferation and the induction of apoptosis. Furthermore, there are several future directions for research on FBMTPH, including investigating its potential in combination with other drugs and in other diseases.
合成方法
The synthesis of FBMTPH is a complex process that involves several steps. The first step involves the reaction of 4-fluorobenzaldehyde with 4-hydroxybenzaldehyde in the presence of acetic acid to form 4-[(4-fluorobenzyl)oxy]benzaldehyde. The second step involves the reaction of 4-[(4-fluorobenzyl)oxy]benzaldehyde with 2-phenylacetohydrazide in the presence of ethanol to form FBMTPH.
科学研究应用
FBMTPH has been widely used in scientific research due to its unique chemical properties. This compound has been used in various studies to investigate its potential as an anti-cancer agent. FBMTPH has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, FBMTPH has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
属性
IUPAC Name |
N-[(E)-[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2/c23-20-10-6-19(7-11-20)16-27-21-12-8-18(9-13-21)15-24-25-22(26)14-17-4-2-1-3-5-17/h1-13,15H,14,16H2,(H,25,26)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQARWHYTDFJUJF-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2788317.png)
![2-Chloro-N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]acetamide](/img/structure/B2788318.png)

![N-(2-fluorophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2788324.png)
![2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2788325.png)


![Methyl 2-{[2-(anilinocarbonyl)hydrazino]sulfonyl}benzenecarboxylate](/img/structure/B2788331.png)
![4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2788332.png)
![2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2788333.png)

